1-Bromo-2-chloro-3-fluoro-4-methoxybenzene
Overview
Description
“1-Bromo-2-chloro-3-fluoro-4-methoxybenzene” is a polyhalo substituted benzene . It has a molecular weight of 239.47 . The IUPAC name for this compound is 1-bromo-3-chloro-2-fluoro-4-methoxybenzene .
Molecular Structure Analysis
The InChI code for “1-Bromo-2-chloro-3-fluoro-4-methoxybenzene” is 1S/C7H5BrClFO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3
. This indicates that the compound has a benzene ring with bromo, chloro, fluoro, and methoxy substituents.
Chemical Reactions Analysis
As a polyhalo substituted benzene, “1-Bromo-2-chloro-3-fluoro-4-methoxybenzene” can participate in various electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, has been developed, highlighting the importance of bromo-chloro-fluoro compounds in pharmaceutical synthesis. The method involves a pilot-scale process using methyl nitrite and 2-fluoro-4-bromoaniline, emphasizing the compound's role in facilitating the production of anti-inflammatory drugs (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Concerns of Brominated Compounds
The environmental impact and health concerns related to polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), byproducts in the presence of bromine during combustion, have been reviewed. These compounds share toxicological profiles with their chlorinated counterparts and present risks due to their persistence and bioaccumulation (Mennear & Lee, 1994).
Analysis of Novel Brominated Flame Retardants
Research has focused on the occurrence of novel brominated flame retardants (NBFRs) in various environments, noting the need for further studies on their environmental fate and toxicity. This underscores the growing concern over the widespread use of brominated compounds in flame retardants and their potential health impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-chloro-3-fluoro-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJRNBQNNRONGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697197 | |
Record name | 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-3-fluoro-4-methoxybenzene | |
CAS RN |
909122-27-6 | |
Record name | 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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